molecular formula C17H14N2OS B7458128 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

Cat. No. B7458128
M. Wt: 294.4 g/mol
InChI Key: FHEBELQMMHUAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a benzothiazepine derivative that works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, resulting in vasodilation and decreased contractility.

Mechanism of Action

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile works by selectively blocking the L-type calcium channels in cardiac and smooth muscle cells, resulting in decreased calcium influx and subsequent vasodilation and decreased contractility. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and physiological effects:
3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several biochemical and physiological effects on the cardiovascular system. It reduces peripheral resistance, decreases heart rate, and increases coronary blood flow. It also decreases the contractility of the heart, which reduces myocardial oxygen demand.

Advantages and Limitations for Lab Experiments

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several advantages and limitations for lab experiments. Its selectivity for L-type calcium channels makes it a useful tool for studying calcium signaling pathways in cardiac and smooth muscle cells. However, its effects on other calcium channels and ion channels may complicate interpretation of experimental results. In addition, 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile's lipophilic nature may limit its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile. One area of interest is its potential use in the treatment of other conditions beyond cardiovascular disease, such as cancer and neurological disorders. Another area of research is the development of more selective and potent calcium channel blockers that can target specific calcium channels and minimize off-target effects. Finally, the use of 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile in combination with other drugs for synergistic effects is an area of interest for future research.
Conclusion:
3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile is a benzothiazepine derivative that has been extensively studied for its therapeutic applications in cardiovascular disease. Its mechanism of action involves selective inhibition of L-type calcium channels, resulting in vasodilation and decreased contractility. 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several advantages and limitations for lab experiments, and future research directions include its potential use in other conditions and the development of more selective and potent calcium channel blockers.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile involves the condensation of 3,4-dihydro-2H-1,5-benzothiazepine-5-carboxylic acid with N,N-dimethyl-3-(2-chlorophenyl)-1-propanamine, followed by the reaction with cyanogen bromide to yield 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving myocardial oxygen supply, and preventing arrhythmias. In addition, 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, Raynaud's phenomenon, and esophageal spasm.

properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c18-12-13-5-3-6-14(11-13)17(20)19-9-4-10-21-16-8-2-1-7-15(16)19/h1-3,5-8,11H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEBELQMMHUAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.